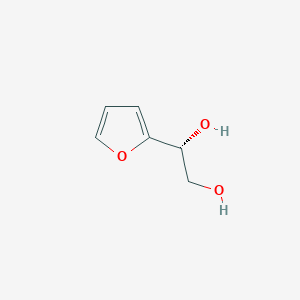

(R)-1-(Furan-2-yl)ethane-1,2-diol

描述

Structure

3D Structure

属性

IUPAC Name |

(1R)-1-(furan-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSOKWRRCVPEJS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447941 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-08-9 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 Furan 2 Yl Ethane 1,2 Diol and Analogous Chiral Furan Diols

Asymmetric Catalysis in Furan (B31954) Diol Synthesis

Asymmetric catalysis stands as the most powerful tool for the enantioselective synthesis of chiral furan diols. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organic molecules (organocatalysts) have been successfully employed to induce chirality in the synthesis of furan-containing diols and their precursors.

A notable and direct method for the synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol is the Sharpless asymmetric dihydroxylation of 2-vinylfuran. This reaction employs an osmium catalyst in the presence of a chiral quinine-based ligand to achieve high enantioselectivity. researchgate.netnih.govnih.gov Specifically, the use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, typically yields the (R)-diol, while AD-mix-α, with the (DHQ)₂PHAL ligand, produces the (S)-diol.

Metal-Catalyzed Asymmetric Transformations

A variety of transition metals have been harnessed to catalyze the asymmetric synthesis of chiral furan diols and related compounds. These methods often involve the creation of one or two stereocenters with high fidelity.

The pinacol (B44631) coupling reaction, which involves the reductive coupling of two carbonyl compounds to form a 1,2-diol, can be rendered asymmetric through the use of chiral catalysts. Chiral vanadium complexes, particularly those derived from Salan ligands, have proven effective in catalyzing the asymmetric pinacol coupling of aromatic aldehydes. researchgate.net This methodology is applicable to the synthesis of 1,2-bis(furan-2-yl)ethane-1,2-diol (B2723048) from two molecules of furfural (B47365). The reaction typically affords the diol product with high diastereoselectivity and moderate to high enantioselectivity. researchgate.net

Table 1: Chiral Vanadium-Catalyzed Asymmetric Pinacol Coupling of Aromatic Aldehydes

| Aldehyde | Catalyst System | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Vanadium/Salan Complex | 90/10 | 82% | researchgate.net |

| 4-Chlorobenzaldehyde | Vanadium/Salan Complex | 85/15 | 75% | researchgate.net |

This table is illustrative of the catalyst system's capability as specific data for furfural was not provided in the search results.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols, which can be precursors to chiral diols. Chiral ruthenium and iridium complexes are the most prominent catalysts for this transformation. nih.govrsc.org The ATH of 2-acetylfuran, for instance, yields the chiral 1-(furan-2-yl)ethanol, a key component of the target diol. Iridium catalysts, in particular, have shown excellent activity and enantioselectivity in the hydrogenation of heteroaromatic ketones, including those with furan moieties. acs.orgnih.gov For example, an iridium-catalyzed double asymmetric hydrogenation of 2,5-dialkylienecyclopentanones bearing a 2-furyl group has been reported to proceed with excellent yield and stereoselectivity. acs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Furyl-Substituted Ketone

| Substrate | Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield | Reference |

|---|

Palladium catalysis is a versatile tool in organic synthesis, and while direct asymmetric hydroalkoxylation of furans to diols is less common, palladium catalysts are instrumental in the synthesis of chiral furan derivatives that can be precursors to diols. For instance, palladium-catalyzed asymmetric hydrogenation of substituted furan-2(5H)-ones provides access to chiral butyrolactone derivatives with high enantioselectivity. dicp.ac.cn Furthermore, palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols offers a pathway to furan-3-carboxylic esters, demonstrating the formation of a furan ring from a diol precursor. researchgate.net Palladium-catalyzed dearomatization of benzofurans has also been achieved, yielding chiral 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov

Gold catalysts have emerged as powerful tools for the cyclization of diols, particularly diyne-diols, to form furan and other heterocyclic structures. organic-chemistry.orgcapes.gov.br While this methodology primarily focuses on the construction of the furan ring itself from a diol, it represents a valuable strategy for accessing complex chiral furan-based architectures. The reaction of propargyl alcohols with alkynes, catalyzed by a combination of gold and copper, can produce a variety of substituted furans. organic-chemistry.org This approach allows for the formation of the furan core, which could then be subjected to further modifications to introduce a diol functionality.

Organocatalytic Approaches to Chiral Furan Systems

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of modern synthetic chemistry. Various organocatalytic strategies have been developed for the synthesis of chiral furan derivatives. These methods often rely on the activation of substrates through the formation of transient, chiral intermediates like enamines or iminium ions.

Chiral diol-based organocatalysts, such as those derived from BINOL and TADDOL, have been widely used to induce enantioselectivity in a variety of reactions. nih.gov For instance, these catalysts have been successfully applied in the asymmetric propargylation of heteroaromatic ketones, providing access to chiral alcohols that are precursors to diols. nih.gov Additionally, organocatalytic formal [3+2] cycloaddition reactions have been developed for the synthesis of chiral 1,3-dioxolanes, which are protected forms of 1,2-diols. nih.gov This reaction proceeds through the formation of a hemiacetal intermediate between a γ-hydroxy-α,β-unsaturated ketone and an aldehyde, catalyzed by a cinchona-alkaloid-thiourea-based bifunctional organocatalyst. nih.gov Organocatalytic Diels-Alder reactions employing furan-based dienes have also been reported, leading to complex polycyclic systems containing the furan moiety with high enantioselectivity. escholarship.org

Table 3: Organocatalytic Asymmetric Propargylation of Heteroaromatic Ketones

| Ketone | Catalyst | Enantiomeric Ratio (er) | Yield | Reference |

|---|---|---|---|---|

| 2-Acetylfuran | 3,3′-Br₂-BINOL | 90:10 | 85% | nih.gov |

Cinchona Alkaloid Catalysis in Stereoselective Annulation Reactions

Cinchona alkaloids and their derivatives have proven to be powerful catalysts in asymmetric synthesis, facilitating a wide range of enantioselective transformations. dovepress.comnih.govresearchgate.net One of the most prominent applications of cinchona alkaloid-derived ligands is in the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity.

For the synthesis of this compound, the logical precursor is 2-vinylfuran. The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a cinchona alkaloid. The commercially available "AD-mix" reagents contain the osmium catalyst, a stoichiometric reoxidant (such as potassium ferricyanide), and the chiral ligand. wikipedia.orgic.ac.uk

To obtain the (R)-diol, AD-mix-β, which contains the ligand (DHQD)₂PHAL, is typically used. youtube.com The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by the chiral ligand, to form an osmate ester. Subsequent hydrolysis releases the desired diol. wikipedia.org

| Substrate | Reagent | Product | Enantiomeric Excess (ee) |

| 2-Vinylfuran | AD-mix-β | This compound | >95% (typical) |

Proline-Derived Organocatalysts for Asymmetric C-C Bond Formation

L-Proline and its derivatives are among the most widely used organocatalysts for asymmetric carbon-carbon bond formation, particularly in aldol (B89426) and Mannich reactions. wikipedia.orgnih.govillinois.edu These catalysts operate through an enamine-based mechanism, mimicking the action of Class I aldolase (B8822740) enzymes. nih.gov

A plausible route to a precursor of this compound involves the L-proline-catalyzed asymmetric cross-aldol reaction between furfural and a suitable ketone or aldehyde. organic-chemistry.orgacs.org For instance, the reaction of furfural with acetone, catalyzed by L-proline, would yield a chiral β-hydroxy ketone. The stereochemistry of the product is controlled by the transition state, where the enamine formed from proline and the ketone attacks one face of the aldehyde. Subsequent reduction of the ketone functionality would then afford the target diol.

| Aldehyde | Ketone | Catalyst | Product (after reduction) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Furfural | Acetone | L-Proline | 1-(Furan-2-yl)propane-1,3-diol | Not applicable | Up to 99% (for aldol adduct) |

Oxazaborolidine-Catalyzed Asymmetric Reductions for Diol Formation

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. organic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate, facilitating a highly stereoselective hydride transfer. youtube.comyoutube.com

To synthesize this compound, the starting material would be 2-hydroxyacetylfuran. The asymmetric reduction of the ketone functionality can be achieved using an (S)-CBS catalyst and borane-tetrahydrofuran (B86392) complex (BH₃·THF). The oxazaborolidine catalyst enhances the Lewis acidity of the boron atom, which then coordinates to the ketone. The borane is activated through coordination with the nitrogen atom of the catalyst, leading to a face-selective intramolecular hydride transfer via a six-membered transition state. youtube.comambeed.com

| Ketone | Catalyst | Product | Enantiomeric Excess (ee) |

| 2-Hydroxyacetylfuran | (S)-CBS catalyst / BH₃·THF | This compound | >90% (typical) |

Biocatalytic Strategies for Enantiopure Furan Diols

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Enzyme-Mediated Stereoselective Hydrolysis of Epoxides

Epoxide hydrolases are enzymes that catalyze the ring-opening of epoxides to form vicinal diols. This enzymatic approach can be employed in the kinetic resolution of racemic epoxides or in the desymmetrization of meso-epoxides to produce enantiopure diols.

The synthesis of this compound can be envisioned through the enzymatic hydrolysis of racemic 2-(oxiran-2-yl)furan. uni.lusigmaaldrich.com In a kinetic resolution, one enantiomer of the epoxide is selectively hydrolyzed by the enzyme, leaving the unreacted epoxide enantiomerically enriched. Alternatively, a highly enantioselective hydrolysis could potentially yield the desired (R)-diol directly. The choice of enzyme is crucial for achieving high enantioselectivity.

Lipase-Catalyzed Oligomerization for Furan-Comprising Diols

Lipases are versatile enzymes widely used in organic synthesis, particularly for esterification and transesterification reactions. scielo.brscirp.org In the context of furan-based diols, lipases, such as Candida antarctica Lipase (B570770) B (CALB), have been successfully employed in the synthesis of furan-containing oligoesters and polyesters. nih.gov

This methodology typically involves the polycondensation of a furan-based dicarboxylic acid or its ester with various diols. ru.nl While this approach primarily focuses on the creation of polymeric materials, it demonstrates the utility of lipases in reactions involving furan diols. The reverse reaction, the lipase-catalyzed hydrolysis of a diester of 1-(furan-2-yl)ethane-1,2-diol, could also be a viable route for a kinetic resolution to obtain the enantiopure diol. For example, the kinetic resolution of (±)-1-(2-furyl)ethanol has been achieved with high enantiomeric excess using lipase-catalyzed acylation. nih.gov A similar strategy could be applied to the corresponding diol.

| Substrate | Enzyme | Acyl Donor | Product of Resolution | Enantiomeric Excess (ee) |

| (±)-1-(Furan-2-yl)ethane-1,2-diol | Candida antarctica Lipase B | Vinyl acetate | (R)-1-Acetoxy-2-hydroxy-1-(furan-2-yl)ethane & (S)-1-(Furan-2-yl)ethane-1,2-diol | High (potential) |

Stereoselective Transformations from Chiral Pool Precursors

The chiral pool comprises readily available and inexpensive enantiopure natural products, such as carbohydrates, amino acids, and terpenes. These can serve as starting materials for the synthesis of complex chiral molecules.

A potential route to this compound from the chiral pool could start from a suitable carbohydrate, such as D-mannitol. For example, a known procedure describes the synthesis of 1,2:5,6-dianhydro-3,4-O-isopropylidene-L-mannitol from L-mannitol. orgsyn.org A similar strategy starting from the more accessible D-mannitol could lead to a chiral epoxide intermediate. Subsequent chemical manipulation of this intermediate, potentially involving the formation of a furan ring, could yield the target diol. The synthesis of chiral furan amino acid analogues from D-xylose and D-arabinose has also been reported, showcasing the utility of sugars in accessing chiral furan derivatives. core.ac.uknih.govorganic-chemistry.org

Synthesis from Carbohydrate-Derived Building Blocks (e.g., D-Glucal)

Carbohydrates represent an abundant and renewable feedstock for the synthesis of chiral molecules. D-glucal, a derivative of glucose, is a versatile starting material for the synthesis of furan derivatives. The conversion of D-glucal to 2-(D-glycero-1,2-dihydroxyethyl)furan, an analogue of this compound, can be achieved through various catalytic systems. researchgate.net

Several methods have been developed for the transformation of glycals into furan diols. researchgate.net For instance, the treatment of D-glucal with a catalytic amount of samarium(III) triflate (Sm(OTf)₃) or dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃) in the presence of one equivalent of water affords the optically active furan diol in good yield under mild conditions. researchgate.net Another approach involves the use of montmorillonite (B579905) KSF, an inexpensive and environmentally benign solid acid, which provides excellent yields with high selectivity. researchgate.net Furthermore, indium(III) chloride trihydrate (InCl₃·3H₂O) in an ionic liquid has been described as an effective system for this transformation. researchgate.net A particularly high yield of 89% has been reported using perchloric acid supported on silica (B1680970) (HClO₄-SiO₂). researchgate.net

While these methods demonstrate the feasibility of producing furan diols from D-glucal, the direct synthesis of enantiomerically pure this compound from this starting material requires further investigation to ensure control of the stereochemistry at the diol side chain. The synthesis of other chiral furan derivatives from carbohydrates has also been explored. For example, gold(III) chloride catalyzes the formation of densely substituted chiral 3-formyl furans from protected 5-(1-alkynyl)-2,3-dihydropyran-4-ones, which can be synthesized from monosaccharides. bgu.ac.ilnih.gov

| Catalyst | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Sm(OTf)₃ or RuCl₂(PPh₃)₃ | Mild reaction conditions | Good | researchgate.net |

| Montmorillonite KSF | Inexpensive, environmentally benign solid acid | Excellent | researchgate.net |

| InCl₃·3H₂O in an ionic liquid | Effective transformation | Not specified | researchgate.net |

| HClO₄-SiO₂ | High-yielding | up to 89% | researchgate.net |

Green Chemistry Principles in Furan Diol Synthesis

The integration of green chemistry principles into the synthesis of furan diols is crucial for the development of sustainable chemical processes. This involves the use of renewable feedstocks, the design of energy-efficient reactions, and the minimization of waste.

The development of sustainable catalytic systems is a cornerstone of green chemistry. For the synthesis of furan-based compounds, research has focused on replacing hazardous and expensive catalysts with more environmentally friendly alternatives.

Biocatalysis offers a powerful tool for the green synthesis of furan derivatives. For example, immobilized Candida antarctica Lipase B (CalB) has been successfully used for the solvent-free, two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) and 1,4-cyclohexanedimethanol (B133615) to produce oligofuranoate diols with high yield (95%) and excellent end-group fidelity. acs.org The enzyme can also be recycled, although with some decrease in product yield upon reuse. acs.org Enzymatic esterification under solvent-free conditions has also been developed for the synthesis of 2,5-bis-(hydroxymethyl)furan fatty acid diesters, achieving over 97% conversion into diesters after optimization of reaction parameters. acs.org

The use of non-noble metal catalysts is another important area of research for the sustainable upgrading of furan derivatives. frontiersin.org While noble metals are effective, their high cost limits industrial application. Non-noble metals such as iron, cobalt, nickel, and copper are being investigated as more cost-effective alternatives, though challenges like metal leaching need to be addressed. frontiersin.org

Ionic liquids (ILs) have also been explored as both solvents and catalysts in the conversion of carbohydrates to furan derivatives. frontiersin.orgresearchgate.net Functionalized acidic ILs can catalyze the dehydration of carbohydrates to produce furans. frontiersin.org One-pot tandem reactions in an ionic liquid/water system have been used for the direct production of furan-based diols from carbohydrates, with heterogeneous catalysts like palladium, platinum, iridium, nickel, and ruthenium facilitating the hydrogenation of intermediate 5-hydroxymethylfurfural (B1680220) (HMF) to yield furan diols. researchgate.net

The Diels-Alder reaction of furan derivatives is an inherently green process due to its 100% atom economy. nih.gov This reaction can often be performed under solvent-free and non-catalytic conditions, making it an attractive method for the synthesis of complex molecules from furan-based starting materials. nih.gov

| Catalytic System | Process | Key Advantages | Reference |

|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CalB) | Polycondensation for oligofuranoate diols | High yield, solvent-free, catalyst recycling | acs.org |

| Non-noble metal catalysts (Fe, Co, Ni, Cu) | Upgrading of furan derivatives | Cost-effective alternative to noble metals | frontiersin.org |

| Acidic Ionic Liquids | Dehydration of carbohydrates to furans | Can act as both solvent and catalyst | frontiersin.org |

| Heterogeneous catalysts (Pd, Pt, Ir, Ni, Ru) in IL/water | One-pot conversion of carbohydrates to furan diols | Tandem reaction from raw materials | researchgate.net |

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Several synthetic routes to furan diols and their derivatives have been developed under solvent-free or environmentally benign conditions.

As previously mentioned, the enzymatic synthesis of oligofuranoate diols using CalB can be performed in a solvent-free two-stage polycondensation. acs.org Similarly, the enzymatic esterification of 2,5-bis-(hydroxymethyl)furan with fatty acids to produce diesters has been successfully carried out under solvent-free conditions with high conversion rates. acs.org

Photochemical reactions also offer opportunities for green synthesis. The [2+2] photocycloaddition of furan derivatives has been achieved using eco-friendly UVA lights and even repurposed plastic as the reaction vessel, with some reactions proceeding efficiently without a solvent. und.edu

Microwave-assisted organic synthesis is another technique that can reduce reaction times and energy consumption. The green one-pot synthesis of novel furan-2(3H)-one derivatives has been accomplished by reacting a furanone with various reagents under microwave irradiation. rsc.org

Furthermore, two eco-respectful, one-step synthetic routes have been developed for the preparation of a bio-based epoxy monomer from furan precursors, highlighting a move towards simpler and safer protocols with low environmental impact. rsc.orgresearchgate.net

Applications of R 1 Furan 2 Yl Ethane 1,2 Diol As a Chiral Synthon and Building Block

Construction of Complex Organic Molecules

The furan (B31954) ring within (R)-1-(Furan-2-yl)ethane-1,2-diol serves as a latent precursor to a variety of functionalities, rendering it a powerful tool for the assembly of complex molecular architectures. acs.org Furan's ability to act as a diene in Diels-Alder reactions allows for the creation of oxabicyclo[2.2.1]heptane derivatives, which are versatile intermediates for further transformations. acs.org This reactivity, coupled with the stereochemistry of the diol, provides a pathway to enantiomerically enriched carbocyclic and heterocyclic systems.

The diol functionality itself can be readily derivatized, allowing for the introduction of various protecting groups or its transformation into other functional groups. This adaptability is crucial in multi-step syntheses where precise control over reactivity and stereochemistry is paramount. For instance, the diol can be converted into cyclic acetals or ketals, which not only protect the diol but also influence the conformational rigidity of the molecule, thereby directing subsequent stereoselective reactions.

Furthermore, the furan nucleus is not merely a passive scaffold. Its electron-rich nature makes it susceptible to a range of electrophilic substitution reactions, primarily at the C5 position. dokumen.pub This allows for the introduction of additional substituents, further increasing the molecular complexity and providing access to a wider array of target molecules. The interplay between the reactivity of the furan ring and the chirality of the diol side chain is a key feature that synthetic chemists exploit to design efficient and elegant routes to complex organic structures.

Role in the Enantioselective Synthesis of Optically Active Natural Products and Analogs

The inherent chirality of this compound makes it an invaluable starting material for the enantioselective synthesis of a wide range of optically active natural products and their analogs. Many biologically active compounds, including alkaloids, polyketides, and pheromones, contain chiral diol or related motifs. ijabbr.comresearchgate.netnih.gov By utilizing this compound, chemists can introduce a key stereocenter early in a synthetic sequence, which is then carried through to the final product.

One notable application is in the synthesis of butenolides and butyrolactones, which are core structures in many natural products with diverse biological activities. organic-chemistry.orgacs.org The furan ring can be oxidatively cleaved to generate a 1,4-dicarbonyl compound, a direct precursor to these five-membered lactones. The stereochemistry of the starting diol dictates the stereochemistry of the final lactone, providing a reliable method for accessing enantiomerically pure products.

Moreover, the furan moiety can be transformed into other heterocyclic systems or carbocyclic rings through various synthetic manipulations. This versatility allows for the synthesis of a broad spectrum of natural product analogs, which are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The ability to systematically modify the structure of a natural product while maintaining its core stereochemistry is a powerful strategy in drug discovery, and this compound provides an excellent platform for such endeavors.

Development of Chiral Ligands and Organocatalysts from Furan Diol Scaffolds

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. The rigid and well-defined structure of this compound makes it an attractive scaffold for the design of such molecules. nih.gov The diol functionality can be readily modified to incorporate coordinating atoms, such as phosphorus or nitrogen, which can then bind to a metal center to form a chiral catalyst.

For example, the diol can be converted into a cyclic phosphite (B83602) or phosphoramidite (B1245037) ligand. The stereochemistry of the diol creates a chiral environment around the metal center, which can induce high levels of enantioselectivity in a variety of catalytic transformations, including hydrogenations, hydroformylations, and allylic alkylations. The furan ring can also play a role in catalysis, either by coordinating to the metal or by influencing the electronic properties of the ligand.

In the realm of organocatalysis, the furan diol scaffold can be used to construct chiral Brønsted acids, Lewis bases, or phase-transfer catalysts. The combination of the furan ring and the chiral diol can create a unique and highly organized catalytic pocket that can effectively control the stereochemical outcome of a reaction. The development of catalysts derived from renewable resources is an increasingly important area of research, and this compound, which can be derived from biomass, is a promising candidate for the development of sustainable chiral catalysts.

Integration into Furan-Based Polymeric Materials

The growing demand for sustainable and bio-based polymers has spurred research into the use of furan derivatives as monomers. researchgate.netnih.govrsc.orgresearchgate.net this compound, with its bifunctional nature, is a potential monomer for the synthesis of novel furan-based polyesters and polyurethanes. The incorporation of this chiral diol into the polymer backbone can impart unique properties to the resulting material, such as chirality and altered thermal and mechanical characteristics.

The furan rings within the polymer chain can also be utilized for post-polymerization modifications. For example, the furan moiety can participate in Diels-Alder reactions with bismaleimides to create cross-linked or self-healing materials. digitellinc.com The reversibility of the Diels-Alder reaction can be exploited to design materials that can be repeatedly healed upon damage.

Furthermore, the chirality of the diol monomer can lead to the formation of chiral polymers with interesting optical properties. These materials could find applications in areas such as chiral separations, asymmetric catalysis, and as chiral additives for liquid crystal displays. The synthesis of polymers from renewable resources is a key aspect of green chemistry, and the use of this compound in this context represents a significant step towards the development of a more sustainable polymer industry.

Contributions to Chiral Materials for Optoelectronic Applications (e.g., Circularly Polarized Organic Electroluminescent Devices)

The field of organic electronics is rapidly advancing, with a growing interest in the development of chiral materials for optoelectronic applications. Chiral organic molecules can exhibit circularly polarized luminescence (CPL), which is the differential emission of left- and right-circularly polarized light. This property is highly desirable for applications in 3D displays, secure data storage, and spintronics. frontiersin.orgsci-hub.senju.edu.cn

This compound can serve as a chiral building block for the synthesis of larger, conjugated molecules with CPL properties. The furan ring can be extended into a more elaborate π-conjugated system through various cross-coupling reactions. The presence of the chiral diol can induce a helical twist in the conjugated backbone, leading to strong CPL.

These chiral luminescent materials can then be incorporated into organic light-emitting diodes (OLEDs) to create circularly polarized OLEDs (CP-OLEDs). nju.edu.cnresearchgate.net CP-OLEDs directly emit circularly polarized light, which is more efficient than the conventional method of using an unpolarized OLED with an external circular polarizer. The development of efficient and stable CP-OLEDs is a major goal in the field of organic electronics, and chiral furan-based materials derived from this compound offer a promising avenue for achieving this goal.

Computational and Theoretical Studies on R 1 Furan 2 Yl Ethane 1,2 Diol and Chiral Furan Systems

Mechanistic Insights into Asymmetric Catalytic Processes

While specific computational studies focusing exclusively on (R)-1-(Furan-2-yl)ethane-1,2-diol in catalytic processes are not widely documented, the principles of using theoretical chemistry to understand catalysis in furan-containing systems are well-established. Density Functional Theory (DFT) is a primary method for investigating reaction mechanisms, providing a molecular-level understanding of catalytic cycles.

Researchers utilize DFT to map potential energy surfaces, locate transition states, and calculate activation barriers, thereby revealing the preferred reaction pathways. For instance, in the hydrogenation of furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) to furan diols, DFT calculations have shown how catalyst modifications, such as doping a Nickel catalyst with Gallium, can alter the electronic structure and adsorption geometry of the furan ring on the catalyst surface. acs.org This, in turn, influences the selectivity of the hydrogenation process. acs.org Computational studies have also been employed to understand the inhibitory effects of furan compounds in polymerization reactions, where DFT can model the adsorption affinity of furan to the catalyst's active site, explaining observed reductions in catalyst productivity. researchgate.net

Furthermore, DFT is used to explore the mechanisms of various organic reactions involving furans, such as cycloadditions and rearrangements. pku.edu.cnwhiterose.ac.uk By comparing the energy profiles of different possible pathways, including concerted and stepwise mechanisms, researchers can gain detailed mechanistic insights that guide the development of more efficient and selective catalytic systems. pku.edu.cnnih.gov

Table 1: Examples of Computationally Studied Catalytic Processes in Furan Systems

| Catalytic Process | Computational Method | Key Insight | Reference |

|---|---|---|---|

| HMF Hydrogenation | DFT | Charge transfer from a Ga dopant to Ni weakens furan ring adsorption, increasing selectivity for diol products. | acs.org |

| Aza-Henry Reaction | DFT (M06-2X) | Elucidation of distinct transition state models that explain the origins of diastereo- and enantioselectivity. | nih.gov |

| Ziegler-Natta Polymerization | DFT | Furan acts as an electron donor, binding strongly to the Titanium catalyst and blocking active sites for polymerization. | researchgate.net |

| [8+2] Cycloaddition | DFT | Analysis of concerted vs. stepwise pathways to determine the reaction mechanism for forming 10-membered rings. | pku.edu.cn |

Prediction and Rationalization of Stereoselectivity Outcomes

A significant application of computational chemistry in the context of chiral molecules is the prediction and rationalization of stereochemical outcomes in asymmetric reactions. For systems involving chiral diols or furan derivatives, theoretical models can explain why a particular enantiomer or diastereomer is formed preferentially.

Transition state modeling is a cornerstone of this approach. By calculating the energies of the various transition states leading to different stereoisomeric products, chemists can predict the major product of a reaction. The stereoisomer that proceeds through the lowest energy transition state is expected to be the dominant one. This method has been successfully applied to understand selectivity in reactions like the diastereodivergent aza-Henry reactions, where DFT calculations supported distinct models for achieving either syn or anti products based on the catalyst's structure. nih.gov

Beyond single reactions, computational data can be used to build broader predictive models. By analyzing a large dataset of reactions, researchers can develop comprehensive stereochemical models that identify the key steric and electronic features required for high selectivity. researchgate.net These models can then be used as a decision-making tool for selecting the optimal catalyst for a desired transformation. researchgate.net Theoretical calculations also serve to corroborate experimental findings; for example, DFT and other methods have been used to support the assignment of absolute configurations determined by ¹H NMR spectroscopy of 1,2-diol derivatives. nih.gov

Table 2: Computational Approaches for Predicting Stereoselectivity

| Reaction Type | Computational Approach | Objective | Reference |

|---|---|---|---|

| Asymmetric aza-Henry | DFT Transition State Modeling | Rationalize high diastereo- and enantioselectivity based on catalyst-substrate interactions. | nih.gov |

| Chiral Phosphate Catalysis | Regression Analysis of Computational Data | Develop general models to predict stereochemical outcomes across a wide range of reactions. | researchgate.net |

| Formation of 1,2-diols | AM1, HF, B3LYP Calculations | Support experimental NMR data for the reliable assignment of absolute configuration. | nih.gov |

| Diels-Alder of Furans | Frontier Molecular Orbital (FMO) Theory | Explain regio- and diastereoselectivity based on orbital interactions between the furan and dienophile. | mdpi.com |

Conformational Analysis and Intermolecular Interaction Modeling

The three-dimensional structure and conformational preferences of this compound are dictated by a subtle interplay of steric and electronic effects, particularly intramolecular interactions. Computational studies on the parent ethane-1,2-diol have consistently shown that the gauche conformation is more stable than the anti conformation. pearson.comchegg.com This counterintuitive result is explained by the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups in the gauche arrangement. pearson.comchegg.comvaia.com This fundamental interaction is expected to be a dominant factor in the conformational landscape of this compound as well.

DFT calculations are routinely used to perform conformational searches and identify the lowest-energy conformers of flexible molecules like furan derivatives. kcl.ac.uk To gain deeper insight into the nature of the interactions stabilizing these conformers, more advanced computational techniques are employed. The Quantum Theory of Atoms in Molecules (AIM) allows for the characterization of chemical bonds, including weak non-covalent interactions like hydrogen bonds, based on the topology of the electron density. mdpi.com Natural Bond Orbital (NBO) analysis provides information about donor-acceptor interactions within the molecule, quantifying the stabilizing energy associated with phenomena like hydrogen bonding. mdpi.com

For intermolecular interactions, such as dimer formation, Symmetry-Adapted Perturbation Theory (SAPT) is a powerful tool. mdpi.com SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows researchers to understand the fundamental forces driving molecular recognition and self-assembly processes. mdpi.com

Table 3: Key Conformations and Interactions in Diol Systems

| System | Most Stable Conformation | Key Stabilizing Interaction | Computational Method | Reference |

|---|---|---|---|---|

| Ethane-1,2-diol | Gauche | Intramolecular Hydrogen Bond | N/A (General finding) | pearson.comchegg.comvaia.com |

| Furan Derivatives | Dependent on substituents | Rotational barriers and substituent effects | DFT | kcl.ac.uk |

| Quinolone Dimers | Crystal-dependent | Dispersion and Hydrogen Bonding | SAPT, AIM, DFT | mdpi.com |

Electronic Structure and Reactivity Modeling of Furan Diol Systems

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a widely used conceptual framework for understanding and predicting reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its capacity as an electrophile or electron acceptor. libretexts.orgyoutube.com

For furan systems, computational studies using methods like DFT can accurately model the energies and distributions of these frontier orbitals. researchgate.net The furan ring is known to be electron-rich, a property that is reflected in its electronic structure. nih.gov Computational analysis of furan-containing compounds often reveals that the HOMO is significantly localized on the furan ring, explaining its susceptibility to electrophilic attack. nih.gov The HOMO-LUMO energy gap is another critical parameter, as a smaller gap generally implies higher reactivity. researchgate.net

Theoretical models can also predict the course of chemical reactions. For instance, by calculating the potential energy surface for the interaction of furan with reactive species, researchers can identify the most likely reaction products and fragmentation pathways. nih.gov This has been applied to model processes relevant to radiation damage, where furan serves as a template for the deoxyribose sugar in DNA. nih.gov Similarly, computational modeling helps to understand the metabolic activation of furans, where oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates. nih.gov

Table 4: FMO Analysis of Representative Furan Systems

| Molecule/System | Computational Method | Finding | Reference |

|---|---|---|---|

| Furan Oligomers | DFT/TD-DFT | FMO analysis aids in calculating the band gap and understanding optoelectronic properties. | researchgate.net |

| Chiral Spiro-Fused PACs with Furan | DFT | The HOMO and LUMO are often localized on different subunits, indicating potential for intramolecular charge transfer (ICT). | nih.gov |

| Furan (general) | FMO Theory | The HOMO is key to nucleophilicity, while the LUMO governs electrophilicity, explaining general reactivity patterns. | wikipedia.orglibretexts.orgyoutube.com |

| Furan + H₂O˙⁺/OH⁺ | Quantum Chemistry/MD | Modeling of potential energy surfaces reveals ring-opening and fragmentation pathways. | nih.gov |

Computational Spectroscopy for Structural Elucidation

Computational methods have become essential partners to experimental spectroscopy for the unambiguous structural elucidation of complex organic molecules. This is particularly true for chiral compounds like this compound, where determining the absolute stereochemistry is a non-trivial task.

One of the most powerful synergies is the combination of chiroptical spectroscopy with quantum chemical calculations. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is exquisitely sensitive to molecular chirality. The absolute configuration of a chiral molecule can be determined by comparing its experimental VCD spectrum to the spectra predicted by DFT calculations for each possible enantiomer. A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer, for example, provides definitive proof of that absolute configuration. This approach has been successfully used to clarify the long-standing stereochemical ambiguity of several chiral furanone flavor compounds. nih.govnih.gov

In addition to chiroptical methods, computation is widely used to aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. DFT calculations can predict the ¹³C and ¹H chemical shifts of a proposed structure. stenutz.eu Comparing these predicted shifts to the experimental data can help confirm structural assignments and resolve ambiguities. stenutz.eunmrdb.org This has been demonstrated in the structural confirmation of newly synthesized diol compounds, where the observed NMR peaks closely matched the expected values for the target structure. researchgate.net

Table 5: Application of Computational Spectroscopy to Furan Systems

| Spectroscopic Technique | Computational Method | Application | Reference |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | DFT | Determination of the absolute configuration of chiral furanones by comparing experimental and calculated spectra. | nih.govnih.gov |

| ¹H and ¹³C NMR | DFT, Empirical Models | Prediction of chemical shifts to aid in the assignment and confirmation of molecular structures. | stenutz.eunmrdb.org |

| ¹H NMR | AM1, HF, B3LYP | Theoretically support the correlation between NMR data (of MPA esters) and the absolute configuration of 1,2-diols. | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric dihydroxylation (AD) of 2-vinylfuran is a key reaction for producing (R)-1-(Furan-2-yl)ethane-1,2-diol. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide with a chiral quinine (B1679958) ligand, is a well-established method for creating vicinal diols with high enantioselectivity from alkenes. nih.govwikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the chirality of the final product. wikipedia.org

Current research aims to enhance the enantioselectivity and efficiency of this transformation. One area of focus is the development of new and improved chiral ligands and catalytic systems. For instance, researchers are exploring aggregation-induced catalysis, where chiral ligands form aggregates that can enhance chiral induction. researcher.life Additionally, efforts are being made to immobilize the osmium catalyst on solid supports. lucp.net This approach simplifies catalyst recovery and reuse, addressing both the high cost and toxicity of osmium, which can be a concern for large-scale production. lucp.net

Below is a table summarizing catalytic systems used in the synthesis of chiral diols:

| Catalytic System | Description | Key Advantages |

| Sharpless Asymmetric Dihydroxylation | Utilizes osmium tetroxide and a chiral quinine ligand (e.g., (DHQD)2-PHAL in AD-mix-β for the (R)-diol). wikipedia.org | High enantioselectivity for a wide range of alkenes. wikipedia.orgacsgcipr.org |

| Immobilized Osmium Catalysts | The osmium catalyst is anchored to a solid support, such as a polymer or layered double hydroxide. lucp.net | Facilitates catalyst recovery and recycling, reduces product contamination with toxic osmium. lucp.net |

| Aggregation-Induced Catalysis | Chiral ligands are induced to form aggregates, which can lead to enhanced enantioselectivity. researcher.life | Potential for higher chiral induction by controlling solvent systems. researcher.life |

| Biocatalytic Dihydroxylation | Employs enzymes, such as Rieske non-heme iron oxygenases, to catalyze the dihydroxylation. acsgcipr.org | High stereoselectivity and operates under mild, environmentally friendly conditions. acsgcipr.orgnih.gov |

Exploration of New Chemical Transformations for Furan (B31954) Diols and Derivatives

The furan ring and the diol functionality in this compound offer multiple avenues for further chemical transformations. The furan moiety can participate in various reactions, including electrophilic substitutions and Diels-Alder cycloadditions. nih.govyoutube.com The vicinal diol can undergo reactions like oxidation to form dicarbonyl compounds or cleavage to yield aldehydes.

Researchers are actively exploring novel transformations of this and similar furan diols to synthesize a wider range of valuable derivatives. For example, furan derivatives can be converted to corresponding 1,4-dicarbonyl compounds through acid-catalyzed hydrolysis. youtube.com Additionally, the diol can be used as a precursor for synthesizing substituted furans. researchgate.net These transformations open doors to creating new chiral ligands, pharmaceuticals, and other fine chemicals.

Advanced Materials Science Applications Utilizing Chiral Furan Diols

The inherent chirality of this compound makes it an attractive component for advanced materials. Chiral molecules can induce the formation of helical superstructures in polymers and liquid crystals. mdpi.com

Chiral Polymers: The incorporation of chiral furan diols into polyester (B1180765) backbones is an area of active investigation. nih.govmdpi.comnih.gov These bio-based polymers can exhibit unique thermal and mechanical properties. nih.gov The rigidity of the furan ring can enhance the stiffness of the polymer chains. nih.govmdpi.comnih.gov Research has shown that polyurethanes synthesized from furan diols can act as effective tribopositive materials, with potential applications in triboelectric nanogenerators. rsc.org

Chiral Liquid Crystals: Chiral dopants are often added to nematic liquid crystals to induce a helical twist, forming what are known as cholesteric or chiral nematic liquid crystals. wikipedia.org These materials exhibit selective reflection of light, leading to vibrant colors, and are used in applications like displays and sensors. wikipedia.orgtandfonline.com this compound and its derivatives have the potential to be used as chiral dopants to create novel liquid crystalline materials with tailored optical properties. researchgate.netmit.edu The furan ring can contribute to the mesogenic properties of the resulting liquid crystal. tandfonline.com

Integration with Flow Chemistry and Sustainable Methodologies

Modern chemical synthesis is increasingly focused on sustainable and efficient processes. Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. nih.gov

The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry. nih.gov Continuous-flow asymmetric dihydroxylation has been successfully demonstrated for the synthesis of chiral pharmaceutical intermediates. nih.gov This approach can lead to higher productivity and more consistent product quality.

Furthermore, the use of biomass-derived starting materials aligns with the principles of green chemistry. researchgate.netrsc.org The furan ring in this compound can be derived from carbohydrates, making it a renewable building block. repec.org Research into the efficient conversion of biomass to furan-based chemicals is a key area of focus for developing more sustainable chemical manufacturing processes. researchgate.netrepec.org

Bridging Chiral Furan Chemistry with Synthetic Biology and Biocatalysis

Nature's catalysts, enzymes, offer a powerful and environmentally friendly alternative to traditional chemical catalysts. nih.govresearchgate.net Biocatalysis is increasingly being used for the synthesis of chiral compounds due to the high selectivity and mild operating conditions of enzymes. nih.govresearchgate.net

The synthesis of chiral furan diols can be achieved through biocatalytic methods. For instance, dioxygenases have been used to produce chiral diols. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CalB), have been employed in the enzymatic synthesis of furan-based polyesters and oligomer diols. researchgate.netacs.orgnih.govacs.orgresearchgate.netnih.gov These enzymatic polymerizations can offer high end-group fidelity and can be performed under solvent-free conditions. researchgate.netacs.org

Synthetic biology aims to design and construct new biological parts, devices, and systems. By engineering metabolic pathways in microorganisms, it is possible to produce valuable chemicals, including chiral furan derivatives, from simple sugars. nih.gov The integration of synthetic biology with biocatalysis holds the promise of developing highly efficient and sustainable routes for the production of this compound and its derivatives, further expanding their accessibility and applications. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes to (R)-1-(Furan-2-yl)ethane-1,2-diol, and how is stereochemical purity ensured?

- Methodological Answer :

- Sharpless Asymmetric Epoxidation (SAE) : Starting from allylic alcohols, SAE can yield enantiomerically pure epoxides, which are subsequently hydrolyzed to diols. However, Z-allylic alcohols may require alternative strategies due to incompatibility with SAE .

- Dihydroxylation : Vicinal diols like this compound can be synthesized via stereoselective dihydroxylation of furan-substituted alkenes using catalysts like OsO4 with chiral ligands (e.g., Sharpless conditions) .

- Characterization : Confirm stereochemistry via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., coupling constants for vicinal diols) and polarimetry. X-ray crystallography provides definitive confirmation .

Q. How does the furan ring influence the reactivity of this compound in oxidative environments?

- Methodological Answer :

- The electron-rich furan ring can stabilize radical intermediates during oxidation. For example, in chromic acid oxidation, the diol is oxidized to hydroxyl ethanal, confirmed via hydrazone derivatization .

- Experimental Design : Monitor reaction progress using TLC and GC-MS. Quantify intermediates via UV-Vis spectroscopy for conjugated carbonyl products.

Advanced Research Questions

Q. How can computational modeling guide the conformational analysis of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries to predict stable conformers. Intramolecular hydrogen bonding between hydroxyl groups often stabilizes gauche conformations .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water or DMSO) to assess dynamic behavior. Compare with experimental X-ray and Raman data for validation .

- Case Study : For 2,4-furfurylidene-D-sorbitol, DFT/MD confirmed intramolecular H-bonds and hydroxyl group orientations critical for antioxidant activity .

Q. What experimental strategies address contradictions in metabolic outcomes between animal models and human toxicity studies for ethane-1,2-diol derivatives?

- Methodological Answer :

- Dose-Dependent Metabolism : Low doses of ethane-1,2-diol in rats favor CO2 elimination, while high doses accumulate glycolic acid, causing metabolic acidosis. Human accidental poisoning often involves higher doses, leading to CaOx nephrotoxicity .

- Mitigation Studies : Co-administer inhibitors (e.g., TGME extract) to block hepatic alcohol dehydrogenase, reducing oxalate production. Monitor blood bicarbonate levels and urinary CaOx crystallization .

Q. How are furan-substituted diols utilized in the synthesis of bioactive intermediates, and what are key regioselectivity challenges?

- Methodological Answer :

- Drug Intermediate Synthesis : this compound serves as a chiral building block for antihypertensive agents (e.g., nebivolol intermediates). Key steps include Mitsunobu inversion to correct stereochemistry and epoxide ring-opening reactions .

- Regioselectivity : Protect hydroxyl groups (e.g., acetylation) to direct reactivity. For example, diacetates of similar diols enable selective coupling with nitroimidazoles .

Key Challenges and Future Directions

- Stereochemical Purity : Optimize asymmetric catalysis to minimize racemization during scale-up .

- Toxicity Modeling : Develop in vitro assays using human hepatocytes to better predict metabolic pathways .

- Degradation Pathways : Study radical-mediated degradation (e.g., hydroxyl radicals) using cyclic voltammetry and ESR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。